molecular formula C23H24FN3O B2464762 (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-31-5

(6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2464762
CAS No.: 1326936-31-5
M. Wt: 377.463
InChI Key: GERJPTUJINOYDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Spectroscopic Properties

  • Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has focused on their electronic absorption, excitation, and fluorescence properties. These properties are influenced by solvents of varying polarity and hydrogen-bonding abilities. Quantum chemistry calculations reveal insights into the molecular structure and stability, particularly in terms of intramolecular hydrogen bonding and σ-π hyper-conjugation (I. A. Z. Al-Ansari, 2016).

Antidepressant Potential

  • Novel derivatives of 2-pyridinemethylamine, which include fluorine atoms and are structurally similar to (6-Fluoro-4-((1-phenylethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, have shown promising antidepressant potential. These derivatives have been found to be potent and orally active 5-HT1A receptor agonists (B. Vacher et al., 1999).

Antimicrobial and Antiviral Properties

  • The synthesis of related compounds, like 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, has been proposed for potential antimicrobial and antiviral applications. Molecular and crystal structures of these compounds have been analyzed, with predictions of biological activity based on molecular docking studies (Y. Vaksler et al., 2023).

Anti-tubercular Activities

  • Studies on mefloquine derivatives, which share structural similarities, have demonstrated significant anti-tubercular activities. These derivatives exhibit minimum inhibitory concentrations indicating effectiveness against Mycobacterium tuberculosis (J. Wardell et al., 2011).

Antiproliferative Activity

  • Research into compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has explored their antiproliferative activities. The structure and stability of such compounds are characterized by inter and intra-molecular hydrogen bonds, which contribute to their biological activity (S. Benaka Prasad et al., 2018).

Anticancer Effects

  • Piperidine derivatives have been synthesized to explore their anticancer effects. Some of these derivatives, particularly those with specific substituents like nitro and fluoro, have demonstrated significant antiproliferative activity against human leukemia cells (K. Vinaya et al., 2011).

Tubulin Polymerization Inhibitors

  • 2-Anilino-3-aroylquinolines, structurally related to the compound , have been identified as potent tubulin polymerization inhibitors. These compounds have shown remarkable antiproliferative activity against certain cancer cell lines, suggesting their potential use in cancer therapy (P. S. Srikanth et al., 2016).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, with a structure resembling this compound, have been evaluated for their neuroprotective activities. These compounds have shown potential effects against glutamate-induced cell death in PC12 cells, indicating their role in neuroprotection (Y. Zhong et al., 2020).

Properties

IUPAC Name

[6-fluoro-4-(1-phenylethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16(17-8-4-2-5-9-17)26-22-19-14-18(24)10-11-21(19)25-15-20(22)23(28)27-12-6-3-7-13-27/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJPTUJINOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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